molecular formula C20H22ClNO3S B588186 Defluoro Prasugrel-d5 Hydrochloride CAS No. 1794964-35-4

Defluoro Prasugrel-d5 Hydrochloride

Número de catálogo B588186
Número CAS: 1794964-35-4
Peso molecular: 396.941
Clave InChI: DMTWJXFEUBBGRR-CERKJNTMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Defluoro Prasugrel-d5 Hydrochloride is a highly pure compound with a molecular formula of C20H17D5ClNO3S and a molecular weight of 396.94 . It is available for purchase from various pharmaceutical affiliates .


Molecular Structure Analysis

The molecular structure of Defluoro Prasugrel-d5 Hydrochloride is complex. The IUPAC name for this compound is [5- [2-cyclopropyl-2-oxo-1- (2,3,4,5,6-pentadeuteriophenyl)ethyl]-6,7-dihydro-4H-thieno [3,2-c]pyridin-2-yl] acetate;hydrochloride .

Aplicaciones Científicas De Investigación

Synthesis and Impurities

  • Prasugrel hydrochloride undergoes a specific synthesis process, involving several compounds and reactions (Sastry, 2013).

Biotransformation in Human Carboxylesterases

  • The biotransformation of prasugrel into its active metabolite involves hydrolysis and cytochrome P450–mediated metabolism. Human carboxylesterases play a crucial role in this conversion process (Williams et al., 2008).

Metabolism and Elimination

  • Prasugrel is extensively metabolized in humans, involving hydrolysis and further conversion into an active metabolite and its derivatives. Its elimination pathways include both urinary and fecal excretion (Farid et al., 2007).

Platelet Inhibition and Treatment Potential

  • Prasugrel hydrochloride is being evaluated for its potential use in treating sickle cell disease due to its properties of inhibiting platelet activation and aggregation (Conran & Rees, 2017).

Usage Trends and Patient Adherence

  • Trends in the use of prasugrel hydrochloride and its comparison with other platelet inhibitors have been studied, focusing on patient adherence and associated costs (Dayoub et al., 2018).

Degradation Chemistry

  • An extensive study of prasugrel hydrochloride's degradation chemistry has been conducted, identifying various degradation products and pathways (Baertschi et al., 2019).

Synthesis Improvement

  • Process improvements in the synthesis of prasugrel hydrochloride have been explored to enhance overall yield and efficiency (Du Yan-qin et al., 2012).

Clinical Profile and Pharmacodynamics

  • The clinical profile of prasugrel, including its pharmacodynamics characteristics, has been reviewed, highlighting its specificity and potency as a platelet inhibitor (Angiolillo et al., 2008).

Identification of Degradation Products

  • The degradation products of prasugrel hydrochloride under various stress conditions have been identified and characterized (Housheh et al., 2017).

Bioavailability Studies

  • Studies on the relative bioavailability of prasugrel free base compared to prasugrel hydrochloride have been conducted, examining the effects of proton pump inhibitors (Seiler et al., 2011).

Comparative Pharmacodynamic Studies

  • Comparative studies of prasugrel vs. other antiplatelet agents in different patient groups, such as those with diabetes mellitus, have been performed to assess efficacy and platelet inhibition (Alexopoulos et al., 2013).

Molecular Structure Analysis

  • Detailed analysis of prasugrel's molecular structure has been conducted, providing insights into its pharmacological properties (Wang et al., 2010).

Antiplatelet Effects

  • Research on the antiplatelet effects of prasugrel, especially in comparison to clopidogrel, has been extensive, focusing on mechanisms and efficiency of platelet inhibition (Sugidachi et al., 2007).

Enzymatic Pathways in Metabolite Formation

  • Studies have been conducted to understand the enzymatic pathways involved in producing the active metabolite of prasugrel, highlighting the roles of glutaredoxin and thioredoxin (Hagihara et al., 2011).

Mecanismo De Acción

Target of Action

Defluoro Prasugrel-d5 Hydrochloride is a potent antiplatelet agent that primarily targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in the formation of blood clots .

Mode of Action

Defluoro Prasugrel-d5 Hydrochloride is a prodrug, meaning it requires metabolic activation in the liver to convert it into its active form . Once activated, it irreversibly binds to the P2Y12 type ADP receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex on the platelets, thereby inhibiting ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The primary biochemical pathway affected by Defluoro Prasugrel-d5 Hydrochloride is the platelet activation pathway. By inhibiting the P2Y12 type ADP receptors, the compound disrupts the signaling pathway that leads to platelet activation and aggregation . This disruption can prevent the formation of blood clots, which is particularly beneficial in conditions such as acute coronary syndrome .

Pharmacokinetics

Defluoro Prasugrel-d5 Hydrochloride is administered orally and is rapidly absorbed, reaching peak plasma concentrations within 30 minutes of ingestion . The drug has a half-life of approximately 7 hours and is primarily eliminated through the feces . These properties impact the bioavailability of the drug, influencing its effectiveness in inhibiting platelet activation and aggregation .

Result of Action

The molecular and cellular effects of Defluoro Prasugrel-d5 Hydrochloride’s action primarily involve the inhibition of platelet activation and aggregation . By binding to the P2Y12 type ADP receptors on platelets, the compound prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting the platelet activation pathway . This inhibition can reduce the risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI) .

Action Environment

The action, efficacy, and stability of Defluoro Prasugrel-d5 Hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by factors such as the patient’s liver function and the presence of other medications . Additionally, the drug’s effectiveness in inhibiting platelet activation and aggregation can be influenced by the patient’s overall health status and the presence of certain medical conditions .

Propiedades

IUPAC Name

[5-[2-cyclopropyl-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S.ClH/c1-13(22)24-18-11-16-12-21(10-9-17(16)25-18)19(20(23)15-7-8-15)14-5-3-2-4-6-14;/h2-6,11,15,19H,7-10,12H2,1H3;1H/i2D,3D,4D,5D,6D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTWJXFEUBBGRR-CERKJNTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)C(=O)C4CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)C2CC2)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Defluoro Prasugrel-d5 Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.